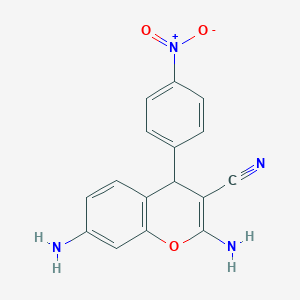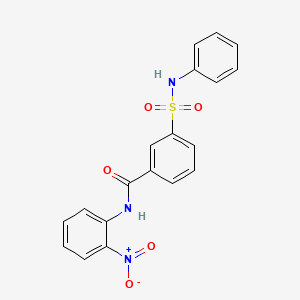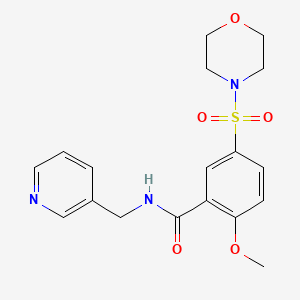![molecular formula C17H18Cl2O3S B5023677 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5023677.png)
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol, commonly known as CBPS, is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a promising candidate for various applications, including in the field of medicine. In
Mecanismo De Acción
The exact mechanism of action of CBPS is not fully understood. However, studies have suggested that CBPS exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and cell growth. CBPS has also been shown to inhibit the activity of Akt, a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CBPS has been shown to have a range of biochemical and physiological effects. Studies have shown that CBPS can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of various oncogenes. CBPS has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBPS for lab experiments is its strong anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, CBPS has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of CBPS is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of CBPS. One area of interest is the development of new cancer therapies based on CBPS. Additionally, further studies are needed to fully understand the mechanism of action of CBPS and its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, there is a need for the development of new methods for the synthesis and administration of CBPS to improve its efficacy and safety.
Métodos De Síntesis
CBPS can be synthesized using a multistep process, starting with the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. The resulting compound is then reacted with sodium hydroxide to form 4-chlorobenzyl alcohol sulfate, which is further reacted with 1-chloro-2-propanol to form CBPS.
Aplicaciones Científicas De Investigación
CBPS has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have shown that CBPS has strong anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and other metabolic disorders. Additionally, CBPS has been shown to have cardioprotective effects, making it a promising candidate for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3S/c18-15-5-1-13(2-6-15)9-22-10-17(20)12-23(21)11-14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWTJCQWMBNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CS(=O)CC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)

![N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5023610.png)



![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5023628.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5023637.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5023646.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023649.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5023651.png)
![2,2'-[sulfonylbis(2-hydroxy-4,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5023682.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B5023687.png)
![3-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5023691.png)